molecular formula C23H27N3O B11528822 N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-7-phenylbicyclo[3.1.1]heptane-6-carbohydrazide

N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-7-phenylbicyclo[3.1.1]heptane-6-carbohydrazide

Cat. No.: B11528822
M. Wt: 361.5 g/mol
InChI Key: ZKYIVSWIPHGVGC-BUVRLJJBSA-N
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Description

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-7-phenylbicyclo[3.1.1]heptane-6-carbohydrazide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dimethylamino group, a phenyl ring, and a bicycloheptane framework, making it a subject of interest in various fields of scientific research.

Properties

Molecular Formula

C23H27N3O

Molecular Weight

361.5 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-7-phenylbicyclo[3.1.1]heptane-6-carboxamide

InChI

InChI=1S/C23H27N3O/c1-26(2)18-13-11-16(12-14-18)15-24-25-23(27)22-19-9-6-10-20(22)21(19)17-7-4-3-5-8-17/h3-5,7-8,11-15,19-22H,6,9-10H2,1-2H3,(H,25,27)/b24-15+

InChI Key

ZKYIVSWIPHGVGC-BUVRLJJBSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2C3CCCC2C3C4=CC=CC=C4

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2C3CCCC2C3C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-7-phenylbicyclo[3.1.1]heptane-6-carbohydrazide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 7-phenylbicyclo[3.1.1]heptane-6-carbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products, making the process efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-7-phenylbicyclo[3.1.1]heptane-6-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-7-phenylbicyclo[3.1.1]heptane-6-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-7-phenylbicyclo[3.1.1]heptane-6-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methoxyaniline
  • N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
  • N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-7-phenylbicyclo[311]heptane-6-carbohydrazide is unique due to its bicycloheptane framework, which imparts distinct chemical and physical properties

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